molecular formula C9H16BNO4 B15302729 ((1-(tert-Butoxycarbonyl)azetidin-3-ylidene)methyl)boronic acid

((1-(tert-Butoxycarbonyl)azetidin-3-ylidene)methyl)boronic acid

Cat. No.: B15302729
M. Wt: 213.04 g/mol
InChI Key: RXZPKULWUNNDRX-UHFFFAOYSA-N
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Description

({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid: is a boronic acid derivative that features a unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid typically involves the formation of the azetidine ring followed by the introduction of the boronic acid moiety. One common method includes the reaction of tert-butyl carbamate with a suitable azetidine precursor under controlled conditions to form the azetidine ring. The boronic acid group is then introduced through a reaction with a boronic acid derivative .

Industrial Production Methods

the use of flow microreactor systems for the efficient and sustainable synthesis of tert-butoxycarbonyl derivatives suggests that similar methods could be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the stability of the azetidine ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives with different functional groups, while substitution reactions can introduce various substituents onto the azetidine ring .

Scientific Research Applications

({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its boronic acid moiety, which can interact with diols and other biomolecules.

    Medicine: Explored for its potential as a drug candidate, particularly in the development of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of ({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The azetidine ring contributes to the compound’s stability and reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid: is unique due to its combination of the azetidine ring and boronic acid moiety, which provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H16BNO4

Molecular Weight

213.04 g/mol

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]methylboronic acid

InChI

InChI=1S/C9H16BNO4/c1-9(2,3)15-8(12)11-5-7(6-11)4-10(13)14/h4,13-14H,5-6H2,1-3H3

InChI Key

RXZPKULWUNNDRX-UHFFFAOYSA-N

Canonical SMILES

B(C=C1CN(C1)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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